molecular formula C23H22N2O3 B2890022 Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate CAS No. 126787-17-5

Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate

Cat. No.: B2890022
CAS No.: 126787-17-5
M. Wt: 374.44
InChI Key: YWAZVNYQZYAOEY-UHFFFAOYSA-N
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Description

Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is a carbamate derivative featuring a benzyl-protected amine group, an ethyl backbone substituted with phenyl and phenylcarbamoyl moieties. Its structure combines aromatic and carbamate functionalities, making it relevant in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

benzyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAZVNYQZYAOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-phenyl-1-(phenylcarbamoyl)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using methods such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the carbamate group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Hydroxide ions, amines; often in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is often employed in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to act as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Carbamates with Phosphoryl Groups

Compounds such as (R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate (3g) and (R)-Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate (3i) () share the benzyl carbamate core but incorporate phosphoryl substituents. These compounds exhibit high yields (71–98%) and enantiomeric excess (53–92%) via HPLC and NMR validation .

Benzyl Carbamates with Aryl Substituents
  • Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) and Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (28) () feature aryl and chlorophenyl groups. Compound 28 demonstrates notable acetylcholinesterase (AChE) inhibition with a low IC50 value, highlighting the role of aromatic substituents in bioactivity . The target compound’s phenylcarbamoyl group may similarly enhance receptor binding but requires empirical validation.
  • Benzyl 2-((E)-tosyliminomethyl)phenylcarbamate () is synthesized via condensation, yielding a Schiff base derivative. Its characterization by NMR, IR, and mass spectrometry mirrors standard protocols for carbamates .
Benzyl Carbamates with Heterocycles

BenzylN-(4-pyridyl)carbamate () introduces a pyridyl group, forming hydrogen-bonded layers in its crystal structure. This contrasts with the target compound’s purely aromatic substituents but underscores the versatility of carbamates in generating diverse intermolecular interactions .

Physicochemical and Analytical Comparisons

Spectroscopic Characterization
  • 1H/13C NMR, IR, and MS are universally employed (e.g., ) . For the target compound, key NMR signals would arise from the benzyloxy group (δ ~5.1 ppm for CH2), phenyl protons (δ ~7.3 ppm), and carbamate carbonyl (δ ~155 ppm in 13C NMR).
Enzyme Inhibition

Compounds like 28 () exhibit potent AChE inhibition (IC50 comparable to galanthamine), suggesting that the target compound’s phenylcarbamoyl group could enhance similar activity .

Anticancer Potential

17-O-[N-(benzyl)carbamoyl]latrunculin A (6) () demonstrates antimetastatic effects in prostate cancer cells, with structural confirmation via HMBC correlations . This implies that benzyl carbamates with aromatic side chains may have therapeutic relevance, though the target compound’s efficacy remains untested.

Biological Activity

Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is a compound of significant interest in pharmacological research due to its potential biological activities, particularly its effects on cholinesterase enzymes. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound exhibits notable interactions with key enzymes involved in neurotransmission. It has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are critical for the hydrolysis of acetylcholine and butyrylcholine, respectively. The inhibition of these enzymes leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing synaptic transmission but potentially causing toxicity at elevated concentrations.

Table 1: Inhibition Potency of this compound

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase36.05
Butyrylcholinesterase31.03

Cellular Effects

The compound's effects extend to various cell types:

  • Neuronal Cells : Inhibition of AChE leads to increased acetylcholine levels, enhancing neurotransmission.
  • Muscle Cells : The impact on BChE influences muscle contraction and relaxation processes.
  • Cancer Cells : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation.

Molecular Mechanism

The mechanism of action involves the compound binding to the active sites of AChE and BChE, preventing their catalytic activity. This non-covalent interaction suggests a competitive inhibition model where the compound competes with the natural substrate for enzyme binding sites.

Temporal Effects in Laboratory Settings

In laboratory studies, the stability and degradation of this compound were monitored over time. Results indicated that while the compound remains stable under standard conditions, prolonged exposure could lead to significant alterations in enzyme activity and cellular metabolism.

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of this compound:

  • Low to Moderate Doses : Enhance neurotransmission and muscle function.
  • High Doses : Induce toxicity characterized by overstimulation of the nervous system and potential organ damage.

Metabolic Pathways

The compound undergoes hydrolysis mediated by esterases, resulting in metabolites such as benzyl alcohol. These metabolites may further participate in various metabolic pathways, influencing overall cellular metabolism.

Transport and Distribution

This compound can cross cellular membranes due to its lipophilic nature. Its distribution within tissues is influenced by factors such as molecular size and the presence of specific transport proteins. Notably, its ability to penetrate the blood-brain barrier highlights its relevance for central nervous system applications.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of carbamates exhibited varying degrees of inhibition against AChE and BChE with IC50 values ranging from 1.60 µM to 311.0 µM .
  • Antimicrobial Activity : Research indicated that related compounds displayed promising antibacterial activity against strains like Staphylococcus aureus .
  • Cytotoxicity Assessments : In vitro tests showed low cytotoxicity for HepG2 cells with several derivatives qualifying for further optimization based on their selectivity indexes .

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